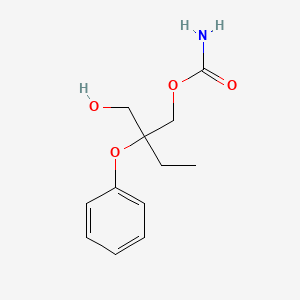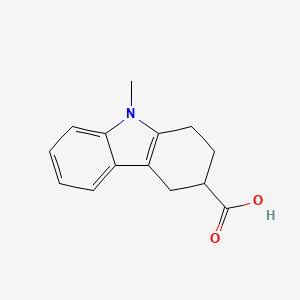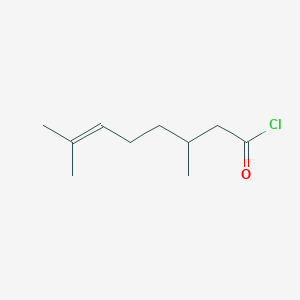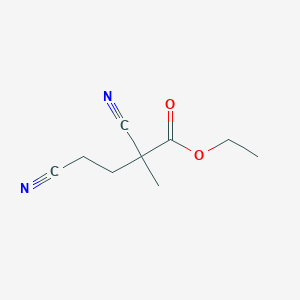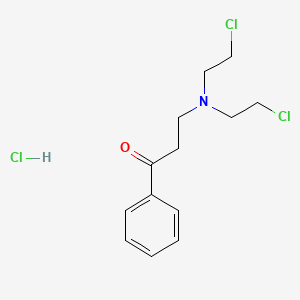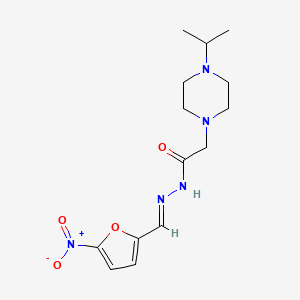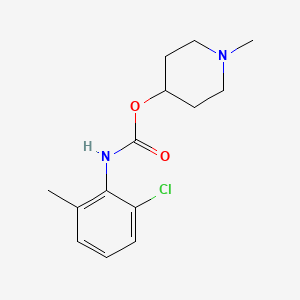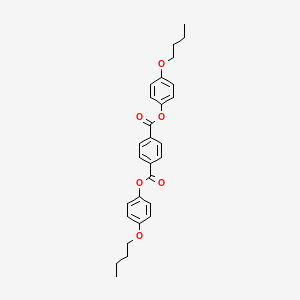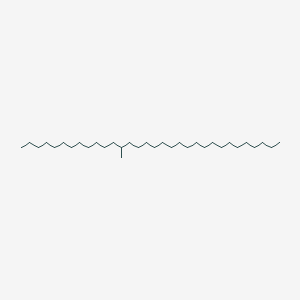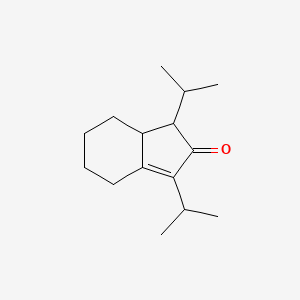
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is a chemical compound with the molecular formula C13H20O It is a derivative of indanone, characterized by the presence of two isopropyl groups and a hexahydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral bicyclic lactam as an intermediate, followed by reductive intramolecular alkylation and intramolecular aldolization to form the hexahydroindenone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6,7,7a-Hexahydro-2H-inden-2-one
- 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
Uniqueness
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C15H24O/c1-9(2)13-11-7-5-6-8-12(11)14(10(3)4)15(13)16/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
ZSVQBGUVAQDOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2CCCCC2=C(C1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

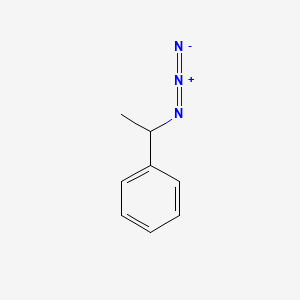
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
